1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a methanesulfonyl group
Preparation Methods
Common synthetic routes may involve the use of reagents such as boronic acids and palladium catalysts in Suzuki-Miyaura coupling reactions . Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a biochemical tool.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs.
Industry: Its unique chemical properties make it useful in various industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar compounds to 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives and sulfonyl-containing compounds. What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:
- 1-(3-Methylphenyl)piperidine
- Methanesulfonyl derivatives
- Pyridine-containing compounds
These compounds may share some chemical properties but differ in their specific applications and effects.
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-4-2-5-16(12-15)14-26(24,25)22-10-7-17(8-11-22)19(23)21-18-6-3-9-20-13-18/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGJNMMPTFPRLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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